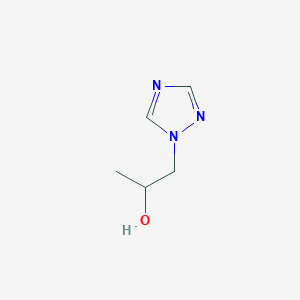
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the hydroxypropyl group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.
- Add 2-chloropropanol to the solution.
- Introduce a base such as sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
相似化合物的比较
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-1,2,4-triazole: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxypropyl)-1,2,3-triazole: Similar structure but with a different triazole ring configuration.
Uniqueness
The presence of the hydroxypropyl group in this compound provides unique solubility and reactivity properties, making it distinct from other triazole derivatives. Its specific configuration allows for targeted interactions in biological and chemical systems, enhancing its utility in various applications.
属性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
InChI 键 |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=NC=N1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














